molecular formula C9H8N2S B1280080 N-Phenyl-2-aminothiazole CAS No. 33142-18-6

N-Phenyl-2-aminothiazole

Cat. No.: B1280080
CAS No.: 33142-18-6
M. Wt: 176.24 g/mol
InChI Key: OGVGQYZRJXSMGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Phenyl-2-aminothiazole is a useful research compound. Its molecular formula is C9H8N2S and its molecular weight is 176.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-phenyl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2S/c1-2-4-8(5-3-1)11-9-10-6-7-12-9/h1-7H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGVGQYZRJXSMGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40902615
Record name NoName_3153
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40902615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

10 g (65.7 mmol) of phenylthiourea 37 were dissolved in 100 ml of acetic acid. 9.9 ml of the acetal 38 were added and the mixture was heated at 100° C. for 2 h. The solvent was removed i.v. and the residue was partitioned between 300 ml of 1N NaOH and 300 ml of ethyl acetate. The aqueous phase was extracted twice with in each case 100 ml of ethyl acetate and the combined organic phases were dried using magnesium sulfate. The solvent was removed and the residue was precipitated from 50 ml of diisopropyl ether. The solid was filtered off with suction and dried at 50° C. i.v. 2.5 g of aniline 39 were obtained. The diisopropyl ether mother liquor was evaporated and the residue was chromatographed on silica gel using heptane/ethyl acetate 2:1. This resulted in a further 3.5 g of 39 being obtained. Yield: 6.0 g (52%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
[Compound]
Name
acetal
Quantity
9.9 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes N-phenylthiazol-2-amine derivatives interesting for Alzheimer's disease research?

A1: Alzheimer's disease (AD) is linked to cognitive decline, partly attributed to cholinergic dysfunction. [] The "cholinergic hypothesis" suggests that inhibiting cholinesterases, enzymes responsible for breaking down the neurotransmitter acetylcholine, could be a viable therapeutic strategy. N-phenylthiazol-2-amine derivatives have shown promising results as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors. [] This makes them attractive candidates for further exploration in the context of AD treatment.

Q2: Are all N-phenylthiazol-2-amine derivatives equally effective in inhibiting cholinesterases?

A2: The research indicates variations in inhibitory activity among different N-phenylthiazol-2-amine derivatives. [] Specifically, the study highlights N-(2,3-dimethylphenyl)thiazol-2-amine (compound 3j) as the most potent inhibitor within the tested series. [] This difference in activity underscores the importance of structure-activity relationship (SAR) studies to identify the structural features crucial for optimal AChE and BChE inhibition.

Q3: Beyond in vitro testing, what other research approaches are being used to understand N-phenylthiazol-2-amine derivatives?

A3: Researchers are employing molecular docking studies to gain a deeper understanding of how these compounds interact with the active sites of AChE and BChE. [] This computational approach can provide valuable insights into the binding mechanisms and aid in the design of even more potent and selective cholinesterase inhibitors.

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